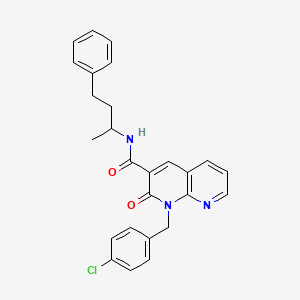

![molecular formula C16H11F3N2O3S2 B2472000 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 313395-85-6](/img/structure/B2472000.png)

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

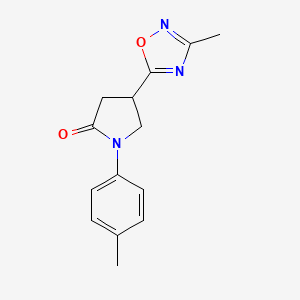

The molecular structure of this compound includes a benzo[d]thiazol-2-yl ring substituted with a methylsulfonyl group and a trifluoromethyl benzamide group. Further structural analysis would require more specific data such as IR, 1H NMR, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 400.39. More specific properties such as melting point, boiling point, and solubility would require additional data.Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Several studies have explored the synthesis and biological activity of compounds structurally related to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide, demonstrating their potential in medicinal chemistry. For instance, research has delved into the development of N-substituted benzamide derivatives for their cardiac electrophysiological activities, highlighting their potential as selective class III antiarrhythmic agents. These compounds have shown potency in vitro and efficacy in vivo models of reentrant arrhythmias, comparable to known clinical trial candidates (Morgan et al., 1990). Furthermore, the antimicrobial and antifungal properties of certain sulfonamide derivatives have been investigated, revealing sensitivity to both Gram-positive and Gram-negative bacteria and activity against Candida albicans, indicating their potential for further pharmaceutical exploration (Sych et al., 2019).

Antimicrobial Activity

Research into the antimicrobial efficacy of sulfonyl-substituted nitrogen-containing heterocyclic systems, such as those structurally similar to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide, has expanded. A range of thiadiazole-based sulfonamides has been synthesized, exhibiting significant antibacterial and antifungal activities, suggesting their applicability in addressing microbial resistance and infections (Belavagi et al., 2015).

Material Science and Chemical Synthesis

In the realm of material science and chemical synthesis, the derivatives of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide have been utilized as intermediates in the synthesis of complex molecules and materials. For instance, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, demonstrating improved water flux and dye rejection capabilities, which are crucial for water purification and environmental remediation efforts (Liu et al., 2012).

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its potential biological activities, such as anti-inflammatory effects . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable information for its potential applications in various fields.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with key proteins involved in cell cycle regulation and apoptosis .

Mode of Action

It is suggested that similar compounds may induce changes in the balance of key mitochondrial proteins such as bcl-2 and bax . This alteration could potentially lead to the activation of caspases, proteins involved in the initiation of apoptosis, or programmed cell death .

Biochemical Pathways

The compound appears to affect the p53 pathway, a critical pathway in the regulation of the cell cycle and apoptosis . The p53 protein is known as the “guardian of the genome” because of its role in preventing cancer. When DNA damage is detected, p53 can halt the cell cycle and initiate DNA repair mechanisms, or trigger apoptosis if the damage is irreparable .

Result of Action

The compound’s action results in the regulation of cell cycle and apoptosis via p53 activation through mitochondrial-dependent pathways . This can lead to the arrest of the cell cycle, allowing for DNA repair mechanisms to take place, or the initiation of apoptosis, leading to the death of the cell .

Propiedades

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N2O3S2/c1-26(23,24)11-5-6-12-13(8-11)25-15(20-12)21-14(22)9-3-2-4-10(7-9)16(17,18)19/h2-8H,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVACXFZIANGMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2471919.png)

![2-(4-methylphenyl)sulfonyl-N-[(Z)-(3-oxocyclohexylidene)amino]acetamide](/img/structure/B2471924.png)

![Ethyl 4-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2471925.png)

![3-(3,4-dichlorophenyl)-5-(3-pyridin-3-ylphenyl)-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2471928.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-5-bromobenzoic acid](/img/structure/B2471932.png)

![N-(5-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2471935.png)

![5-Chloro-2-[(4-methoxybenzyl)oxy]benzaldehyde](/img/structure/B2471936.png)